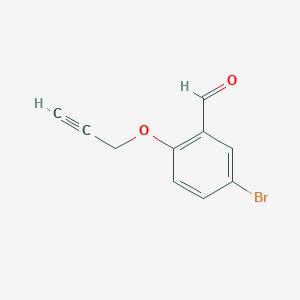

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Beschreibung

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde (CAS 122835-14-7) is a brominated benzaldehyde derivative with a propargyl ether substituent at the ortho position. Its molecular formula is C₁₀H₇BrO₂, and it has a molecular weight of 239.07 g/mol . The compound is characterized by the presence of a reactive aldehyde group, a bromine atom at position 5, and a propargyloxy (-O-CH₂-C≡CH) group at position 2. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. For example, it has been employed as a precursor in the InCl₃-catalyzed synthesis of benzooxazepino-fused quinoxalines, where its propargyl group participates in cyclization reactions .

Eigenschaften

IUPAC Name |

5-bromo-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDZQWZJQYKDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366635 | |

| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122835-14-7 | |

| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde undergoes nucleophilic substitution with propargyl bromide in the presence of a base. Potassium carbonate (K₂CO₃) in acetone is the preferred system, facilitating deprotonation of the phenol and stabilizing the transition state. The reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the propargyl bromide’s electrophilic carbon:

Typical Protocol

-

Reactants :

-

Procedure :

-

The mixture is refluxed at 60°C for 6–12 hours under nitrogen.

-

Post-reaction, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried (Na₂SO₄) and purified via column chromatography (hexane/ethyl acetate 4:1).

-

Micellar Catalysis for Enhanced Efficiency

Aqueous micellar systems have been employed to improve reaction sustainability and yield. Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, forms micelles that solubilize organic reactants in water, creating a microreactor environment.

Optimized Micellar Conditions

Advantages Over Conventional Methods

-

Reduced Solvent Waste : Water replaces volatile organic solvents.

-

Higher Selectivity : Micelles prevent side reactions (e.g., aldehyde oxidation).

-

Scalability : CTAB is cost-effective and compatible with continuous flow systems.

Critical Reaction Parameters and Optimization

Base Selection

K₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the aldehyde group. Weak bases like NaHCO₃ result in incomplete conversion (<50%).

Solvent Effects

Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the phenoxide ion, while protic solvents (e.g., ethanol) retard reactivity.

Stoichiometry and Temperature

-

Propargyl bromide excess : A 1.2:1 molar ratio (relative to phenol) maximizes yield without significant byproducts.

-

Temperature : Reactions above 70°C accelerate propargyl bromide decomposition, reducing yield.

Industrial-Scale Production Strategies

Process Intensification

-

Continuous Flow Reactors : Enable precise control of residence time (30–60 minutes) and temperature (50–60°C), achieving 90% conversion with >99% purity.

-

In Situ Generation of Propargyl Bromide : Combining propargyl alcohol and HBr in the presence of CuBr reduces costs and handling risks:

Analytical Characterization

Key Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution: Formation of 5-iodo-2-(prop-2-ynyloxy)benzaldehyde.

Oxidation: Formation of 5-bromo-2-(prop-2-ynyloxy)benzoic acid.

Reduction: Formation of 5-bromo-2-(prop-2-ynyloxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde has been evaluated for its anticancer properties . Molecular docking studies have shown its potential against targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), indicating promising activity in lung and cervical cancer models .

Case Study:

A study demonstrated that the compound exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant and Antimicrobial Activity

The compound has also been assessed for its antioxidant and antimicrobial properties. In vitro assays indicated that it possesses higher antioxidant capacity compared to several standard antioxidants across multiple testing methods .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows for the formation of derivatives that can be utilized in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Functionalization: The aldehyde group can be converted into alcohols or acids through reduction or oxidation reactions .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique attributes of compounds related to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Bromo-3-methoxybenzaldehyde | Bromine and methoxy groups on benzene | Strong electron-donating properties due to methoxy group |

| 3-Bromo-4-hydroxybenzaldehyde | Hydroxy group on benzene | Known for its antioxidant properties |

| 4-Chloro-3-methoxybenzaldehyde | Chlorine and methoxy groups | Used in medicinal chemistry for its reactivity |

Green Chemistry Applications

Recent advances in green chemistry highlight the eco-friendly synthesis routes for this compound, promoting the use of non-hazardous solvents and sustainable practices . This aligns with the broader goals of reducing environmental impact while maintaining high yields in chemical production.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyloxy group can participate in nucleophilic or electrophilic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

a. Propargyloxy vs. Benzyloxy Groups

- 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde (C₁₀H₇BrO₂, 239.07 g/mol):

The propargyloxy group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) due to the terminal alkyne moiety. This reactivity is critical in synthesizing complex heterocycles . - 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde (C₁₄H₈BrCl₂O₂, 360.03 g/mol) and 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (C₁₄H₉BrClO₂, 325.58 g/mol) :

The benzyloxy substituents introduce steric bulk and aromatic π-π interactions, which may stabilize intermediates in Suzuki-Miyaura couplings. However, the lack of an alkyne limits their utility in cycloaddition reactions.

b. Propargyloxy vs. Difluoromethoxy Groups

- 5-Bromo-2-(difluoromethoxy)benzaldehyde (C₈H₅BrF₂O₂, 251.03 g/mol) :

The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde compared to the propargyloxy group. This could accelerate nucleophilic additions but preclude alkyne-specific reactions.

c. Propargyloxy vs. Amino Groups

- However, the absence of an ether oxygen alters electronic effects on the aromatic ring.

Impact of Bromine at Position 5

The bromine atom at position 5 in all compared compounds serves as an electron-withdrawing group, activating the aldehyde toward nucleophilic attack. For example, in 2-(prop-2-ynyloxy)benzaldehyde (non-brominated analog, C₁₀H₈O₂), the absence of bromine reduces electrophilicity, as evidenced by slower reaction rates in condensation reactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biologische Aktivität

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its synthesis, biological properties, and applications based on various research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₉BrO

- Molecular Weight : Approximately 253.09 g/mol

- Functional Groups : Contains a bromine atom, aldehyde group, and a propargyl ether substituent which enhances its reactivity.

Synthesis

The compound can be synthesized through various methods, including nucleophilic substitution reactions involving salicylaldehyde and propargyl bromide. A notable method utilizes aqueous micellar media to improve yield and reaction efficiency:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Micellar Synthesis | Salicylaldehyde, Propargyl Bromide | CTAB media | 96% |

| Nucleophilic Substitution | 5-Bromosalicylaldehyde, Propargyl Bromide | K₂CO₃ in DMF | 100% |

This method not only provides high yields but also demonstrates eco-friendly practices in synthetic chemistry by using non-hazardous solvents .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It was evaluated using multiple assays, showing a higher antioxidant capacity compared to many traditional antioxidants. The compound's ability to neutralize free radicals may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses notable antibacterial and antifungal effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Significant findings have emerged regarding the anticancer potential of this compound. Molecular docking studies indicate that it interacts effectively with key cancer targets such as ERK2 (extracellular signal-regulated kinase 2) and FGFR2 (fibroblast growth factor receptor 2). These interactions suggest that the compound may inhibit tumor growth and cancer cell proliferation:

| Target | Type of Cancer | Mechanism of Action |

|---|---|---|

| ERK2 | Lung Cancer | Inhibition of signaling pathways involved in cell proliferation |

| FGFR2 | Cervical Cancer | Disruption of growth factor signaling leading to reduced tumor growth |

These studies highlight the compound's potential as a lead compound in cancer drug development .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antioxidant Efficacy Study : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured cells, supporting its role as a potent antioxidant.

- Antibacterial Activity Assessment : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations.

- Cancer Cell Line Study : The compound was applied to A549 lung cancer cells, resulting in dose-dependent cytotoxicity and apoptosis induction through activation of caspases .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, the prop-2-ynyloxy group can be introduced by reacting 5-bromo-2-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry, solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Monitoring intermediates via TLC or in situ FTIR can help identify side reactions (e.g., aldehyde oxidation). Purity is enhanced by column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the propynyloxy group shows a triplet (≡C-H, δ ~2.5 ppm) and a multiplet for the oxygen-linked CH₂. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion [M+H]⁺ at m/z 239.97 (C₁₀H₇BrO₂). Contradictions in fragmentation patterns may arise from isotopic bromine peaks (¹⁸¹Br vs. ⁷⁹Br), requiring careful isotopic distribution analysis .

Q. How should researchers address discrepancies in reported melting points (e.g., 102–106°C vs. 98–101°C)?

- Methodological Answer : Variations often stem from impurities or polymorphic forms. Recrystallization from ethanol/water mixtures under controlled cooling rates (e.g., 0.5°C/min) improves purity. Differential Scanning Calorimetry (DSC) can confirm the melting range and detect polymorphs. Cross-referencing with XRD data (e.g., single-crystal studies in ) ensures structural consistency .

Advanced Research Questions

Q. What strategies can elucidate the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura)?

- Methodological Answer : The bromine substituent acts as a leaving group, enabling palladium-catalyzed couplings. Computational modeling (DFT) predicts electronic effects: the aldehyde’s electron-withdrawing nature deactivates the ring, directing coupling to the para position relative to the propynyloxy group. Experimental validation involves screening ligands (e.g., XPhos vs. SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) in anhydrous THF at 80°C. Monitoring by GC-MS identifies side products (e.g., homocoupling) .

Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) be analyzed in derivatives like thiosemicarbazones?

- Methodological Answer : Co-crystallize the compound with thiourea derivatives and perform single-crystal X-ray diffraction (as in ). The aldehyde oxygen and thiosemicarbazone NH groups form hydrogen bonds (d ≈ 2.8–3.0 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., C-H···π contacts). UV-Vis titration studies (in DMSO) assess binding constants with metal ions (e.g., Cu²⁺), relevant to coordination chemistry .

Q. What computational methods predict regioselectivity in electrophilic substitutions (e.g., nitration or sulfonation)?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices and electrostatic potential maps. The propynyloxy group’s electron-donating resonance directs electrophiles to the para position relative to the bromine. Validate with experimental nitration (HNO₃/H₂SO₄), isolating isomers via HPLC (C18 column, acetonitrile/water mobile phase). Conflicting results may arise from solvent polarity effects, requiring multi-parameter optimization .

Q. How does the compound’s stability under varying storage conditions (light, temperature, humidity) impact experimental reproducibility?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts >5% indicate degradation). The aldehyde group is prone to oxidation; storage under argon at –20°C in amber vials minimizes decomposition. Solid-state stability is confirmed via PXRD to detect amorphous-crystalline transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.